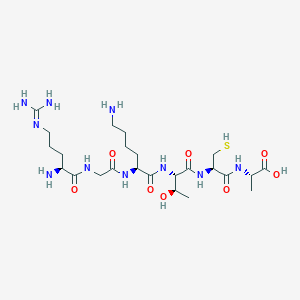![molecular formula C26H32N6O6 B14228511 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide CAS No. 578739-78-3](/img/structure/B14228511.png)
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide is a complex organic compound with the molecular formula C26H32N6O6 It is characterized by the presence of benzamidoacetyl groups attached to an octanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide typically involves multi-step organic reactions. One common method includes the reaction of octanediamine with benzamidoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then purified and subjected to further reactions to obtain the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzamidoacetyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,7-Bis[(2-benzamidoacetyl)amino]octanediamide involves its interaction with specific molecular targets. The benzamidoacetyl groups can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity or modulation of protein function. The octanediamide backbone provides structural stability and enhances the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- 2,7-Bis[(2-aminoacetyl)amino]octanediamide
- 2,7-Bis[(2-benzoylamino)acetyl]octanediamide
- 2,7-Bis[(2-benzamidoacetyl)amino]hexanediamide
Uniqueness
2,7-Bis[(2-benzamidoacetyl)amino]octanediamide is unique due to its specific structural features, such as the presence of benzamidoacetyl groups and an octanediamide backbone. These features confer distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to form stable complexes with proteins and other biomolecules sets it apart from similar compounds, enhancing its potential in drug development and other research areas.
Properties
CAS No. |
578739-78-3 |
|---|---|
Molecular Formula |
C26H32N6O6 |
Molecular Weight |
524.6 g/mol |
IUPAC Name |
2,7-bis[(2-benzamidoacetyl)amino]octanediamide |
InChI |
InChI=1S/C26H32N6O6/c27-23(35)19(31-21(33)15-29-25(37)17-9-3-1-4-10-17)13-7-8-14-20(24(28)36)32-22(34)16-30-26(38)18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H2,27,35)(H2,28,36)(H,29,37)(H,30,38)(H,31,33)(H,32,34) |
InChI Key |
FWSJUZHJVGKRSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(=O)NC(CCCCC(C(=O)N)NC(=O)CNC(=O)C2=CC=CC=C2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid;[3-[(10-butylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14228429.png)
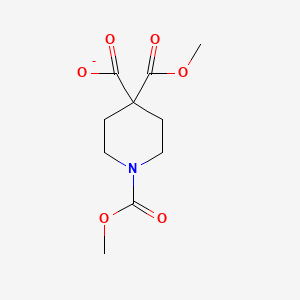
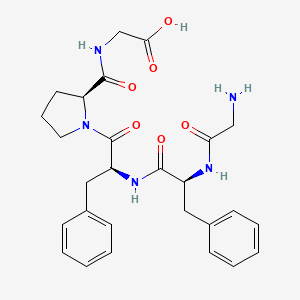
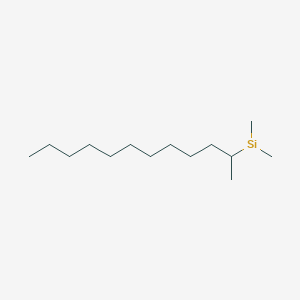

![5-[(But-3-en-2-yl)oxy]-1,3-dimethoxy-2-methylbenzene](/img/structure/B14228456.png)
![1,1,1-Trimethyl-N-(trimethylsilyl)-N-[(trimethylstannyl)oxy]silanamine](/img/structure/B14228459.png)
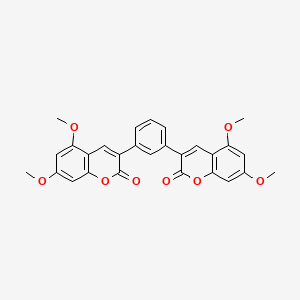
![(2R)-2-{[(1S)-1-Cyclohexylbut-3-en-1-yl]amino}-4-phenylbut-3-en-1-ol](/img/structure/B14228464.png)

![Benzamide, N-[2-(3,4-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14228488.png)
![11-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]undecanoic acid](/img/structure/B14228495.png)

